(2-Methoxycyclohexyl)methanamine
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Overview
Description
(2-Methoxycyclohexyl)methanamine: is an organic compound with the molecular formula C8H17NO It is a derivative of cyclohexane, featuring a methoxy group (-OCH3) and an amine group (-NH2) attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxycyclohexyl)methanamine typically involves the following steps:
Starting Material: The process begins with cyclohexanone, which undergoes a methoxylation reaction to introduce the methoxy group.
Methoxylation: Cyclohexanone is treated with methanol in the presence of an acid catalyst to form 2-methoxycyclohexanone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow reactors and catalytic processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Methoxycyclohexyl)methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form cyclohexylmethanamine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as halides or amines under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Cyclohexylmethanamine derivatives.
Substitution: Substituted cyclohexylmethanamines.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: (2-Methoxycyclohexyl)methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of methoxy and amine groups on biological activity.
Medicine:
Drug Development: It serves as a building block in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry:
Mechanism of Action
The mechanism of action of (2-Methoxycyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s lipophilicity and membrane permeability, while the amine group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and ion channels, leading to various physiological effects .
Comparison with Similar Compounds
- (4-Methoxycyclohexyl)methanamine
- Cyclohexanemethanamine
- Methenamine
Comparison:
- (2-Methoxycyclohexyl)methanamine vs. (4-Methoxycyclohexyl)methanamine: Both compounds have a methoxy group, but the position of the methoxy group differs, leading to variations in their chemical reactivity and biological activity .
- This compound vs. Cyclohexanemethanamine: The presence of the methoxy group in this compound introduces additional chemical properties compared to cyclohexanemethanamine, such as increased lipophilicity .
- This compound vs. Methenamine: Methenamine has a different structure and is primarily used as a urinary tract antiseptic, whereas this compound has broader applications in organic synthesis and drug development .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(2-methoxycyclohexyl)methanamine |
InChI |
InChI=1S/C8H17NO/c1-10-8-5-3-2-4-7(8)6-9/h7-8H,2-6,9H2,1H3 |
InChI Key |
WVPRQUYUVMSVTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1CN |
Origin of Product |
United States |
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